2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine is a chemical compound with the molecular formula C8H17NO It is a derivative of cyclobutylamine, where the cyclobutyl ring is substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methoxymethyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions, receptor binding, and other biological processes.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors The methoxymethyl and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: The parent compound without the methoxymethyl substitution.
Methoxymethylcyclobutane: A similar compound lacking the ethan-1-amine group.
Cyclobutylmethanamine: A related compound with a different substitution pattern.
Uniqueness
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine is unique due to the presence of both the methoxymethyl and ethan-1-amine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[1-(methoxymethyl)cyclobutyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-10-7-8(5-6-9)3-2-4-8/h2-7,9H2,1H3 |
InChI Key |
MWTNXFGVLYZXOB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.